molecular formula C12H10N4OS4 B12493600 N-(5-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

N-(5-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12493600
M. Wt: 354.5 g/mol
InChI Key: WEIVSGXHANBYEV-UHFFFAOYSA-N
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Description

N-(5-{[(2-SULFANYLIDENE-1,3-BENZOTHIAZOL-3-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-(5-{[(2-SULFANYLIDENE-1,3-BENZOTHIAZOL-3-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by further reactions to introduce the benzothiazole and thiadiazole moieties . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(5-{[(2-SULFANYLIDENE-1,3-BENZOTHIAZOL-3-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE exerts its effects involves interactions with various molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Properties

Molecular Formula

C12H10N4OS4

Molecular Weight

354.5 g/mol

IUPAC Name

N-[5-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H10N4OS4/c1-7(17)13-10-14-15-11(21-10)19-6-16-8-4-2-3-5-9(8)20-12(16)18/h2-5H,6H2,1H3,(H,13,14,17)

InChI Key

WEIVSGXHANBYEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCN2C3=CC=CC=C3SC2=S

Origin of Product

United States

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